SB-612111 hydrochloride

NOP Receptor Binding Affinity Selectivity Profile

Select SB-612111 HCl—the gold-standard NOP antagonist—to ensure reproducible preclinical data. Unlike generic alternatives, its defined high affinity (Ki=0.33 nM), exceptional selectivity over μ/κ/δ opioid receptors, and pure antagonism make it the benchmark cited in validating novel NOP ligands. It uniquely delivers dose-dependent, sustained antiparkinsonian effects without tolerance—ideal for chronic Parkinson's disease models. With a confirmed functional IC50 of 87.7 nM in native brain slices, it provides a precise electrophysiological tool for blocking endogenous NOP signaling. Choose the reference compound trusted in pain, mood disorder, and TBI studies.

Molecular Formula C24H29Cl2NO
Molecular Weight 418.4 g/mol
CAS No. 371980-98-2
Cat. No. B1663074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-612111 hydrochloride
CAS371980-98-2
Synonyms(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-                              5H-benzocyclohepten-5-ol hydrochloride
Molecular FormulaC24H29Cl2NO
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1
InChIKeyOHRDCQFCAWLDBP-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-612111 (CAS 371980-98-2): Potent and Selective NOP Receptor Antagonist for Neuroscience Research


The compound with CAS number 371980-98-2, chemically defined as (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol, is commonly known as SB-612111 . It is a synthetic, small-molecule antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL-1) receptor . SB-612111 is a member of the aryl-piperidine chemical class and is characterized by a specific (5S,7S) stereochemical configuration, which is critical for its biological activity . As a pharmacological tool, it is utilized in preclinical research to investigate the N/OFQ-NOP system in conditions such as pain, mood disorders, Parkinson's disease, and traumatic brain injury [1].

Why SB-612111 Cannot Be Directly Substituted by Other NOP Antagonists in Preclinical Research


The NOP receptor antagonist class encompasses compounds with diverse chemical structures, including benzimidazopiperidines (e.g., J-113397), morphinans, and other aryl-piperidines [1]. While they share a common molecular target, their pharmacological profiles differ significantly in terms of affinity, selectivity, functional activity, and in vivo efficacy [1]. These differences arise from variations in their binding modes, off-target interactions, and pharmacokinetic properties. Consequently, a NOP antagonist cannot be considered a generic commodity; substituting one compound for another without rigorous validation can lead to irreproducible data and flawed conclusions in experiments designed to probe the N/OFQ-NOP system [2]. The following evidence demonstrates the specific, quantifiable characteristics that distinguish SB-612111 from its closest analogs, underscoring the need for precise compound selection in research procurement.

SB-612111 (CAS 371980-98-2) Quantitative Evidence Guide: Comparator-Based Differentiation


SB-612111 Exhibits Superior Affinity and Selectivity Compared to J-113397

In a direct comparative in vitro study, SB-612111 demonstrated a higher binding affinity and greater selectivity for the NOP receptor over classical opioid receptors (mu, kappa, delta) than the standard nonpeptide antagonist (±)J-113397 [1]. SB-612111 also showed higher functional potency, as evidenced by its pKB values in GTPγ[35S] binding (9.70 vs 8.71 for J-113397) and cAMP accumulation (8.63 vs 7.95) assays [1].

NOP Receptor Binding Affinity Selectivity Profile

SB-612111 is a Benchmark Standard Against Which Novel NOP Antagonists (BTRX-246040) Are Quantitatively Assessed

A detailed in vitro characterization of the clinically viable NOP antagonist BTRX-246040 (LY2940094) used SB-612111 as the standard comparator [1]. The study concluded that BTRX-246040 was 3–10-fold more potent than SB-612111 across a panel of assays [1]. This positions SB-612111 as a well-characterized, potent, and selective reference tool for evaluating novel compounds.

NOP Antagonist Benchmarking Clinical Candidate

SB-612111 Demonstrates a Superior Therapeutic Window and Long-Term Efficacy Profile in Parkinson's Disease Models Relative to NiK-21273

In comparative in vivo studies, SB-612111 and the novel NOP antagonist NiK-21273 were evaluated for antiparkinsonian effects in rodent models [1]. SB-612111 produced a dose-dependent effect (0.01–1 mg/kg) and, importantly, maintained its efficacy over time during chronic administration without inducing tolerance [1]. In contrast, NiK-21273 had a non-monotonic dose-response (effective at 0.1 and 1 mg/kg but not at 10 mg/kg) and induced tolerance at its higher effective dose (1.5 mg/kg) during chronic treatment [1].

Parkinson's Disease In Vivo Efficacy Therapeutic Window

SB-612111's Functional Antagonism is Characterized by a Quantified IC50 of 87.7 nM at Native Neuronal NOP Receptors

While binding affinity (Ki) is a key metric, functional antagonism at native receptors is a more physiologically relevant measure of a compound's activity. In rat brain slices (ventrolateral periaqueductal gray, a key pain-modulating region), SB-612111 concentration-dependently antagonized N/OFQ-induced GIRK channel activation with an IC50 of 87.7 ± 1.2 nM [1]. It also displayed no agonistic activity and did not affect signaling from mu-opioid receptors at concentrations up to 1 µM, confirming its profile as a pure and selective antagonist [1].

Electrophysiology Functional Antagonism Native Receptor

Optimal Research Applications for SB-612111 (CAS 371980-98-2) Based on Evidence


Preclinical Research into Parkinson's Disease Motor Deficits

As demonstrated in head-to-head studies, SB-612111 provides a dose-dependent and sustained antiparkinsonian effect in rodent models without developing tolerance [1]. This makes it the preferred tool for chronic studies investigating the role of the N/OFQ-NOP system in Parkinson's disease pathology and for evaluating the long-term potential of NOP antagonism as a therapeutic strategy, where a predictable dose-response and lack of tolerance are essential [1].

Reference Standard for NOP Antagonist Development and Characterization

SB-612111 is a well-established and widely cited benchmark for assessing novel NOP antagonists [1]. Its high affinity (Ki=0.33 nM), high selectivity over classical opioid receptors, and pure antagonist profile [2] make it an ideal reference compound for validating new chemical entities. Researchers developing next-generation NOP ligands can use SB-612111 to calibrate their assays and provide a direct, quantitative comparison to a gold-standard tool, as seen in the characterization of BTRX-246040 [1].

Investigating N/OFQ-NOP System in Pain and Opioid Tolerance

SB-612111 has been shown to antagonize the anti-morphine action of nociceptin (ED50 = 0.69 mg/kg) and to reverse tolerance to morphine in established models [1]. Its ability to block N/OFQ-induced thermal hyperalgesia (ED50 = 0.62 mg/kg) and reverse hyperalgesia in an inflammatory pain model [1] supports its use as a specific pharmacological tool for dissecting the N/OFQ-NOP system's role in pain modulation and opioid-induced side effects, without confounding effects from mu-opioid receptor activity [2].

Functional Antagonism Studies in Native Neuronal Circuits

The defined functional IC50 value of 87.7 nM for antagonism of N/OFQ-induced GIRK channel activation in native brain slice preparations [1] provides a crucial parameter for electrophysiological studies. This allows researchers to confidently select effective concentrations for blocking endogenous NOP receptor signaling in ex vivo brain tissue, ensuring complete receptor antagonism and enabling precise interrogation of N/OFQ-mediated neuronal modulation in key brain regions like the periaqueductal gray [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-612111 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.